3-(Chloromethyl)-2H-indazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2H-indazole;hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to the indazole ring system
Mechanism of Action
Target of Action
Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .
Biochemical Pathways
It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .
Result of Action
Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .
Action Environment
The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2H-indazole;hydrochloride typically involves the chloromethylation of 2H-indazole. This can be achieved through the reaction of 2H-indazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2H-indazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a methyl group.
Substitution: The indazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(Chloromethyl)-2H-indazole-5-carboxylic acid.
Reduction: 3-(Methyl)-2H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-2H-indazole;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
3-(Chloromethyl)benzoic acid: A benzoic acid derivative with a chloromethyl group.
3-(Chloromethyl)pentane: A pentane derivative with a chloromethyl group.
Uniqueness: 3-(Chloromethyl)-2H-indazole;hydrochloride is unique due to its indazole ring system, which imparts different chemical and biological properties compared to simpler chloromethyl compounds. Its applications in pharmaceuticals and research highlight its distinct advantages over similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYPJVAOHSEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117882-35-6 |
Source
|
Record name | 3-(chloromethyl)-1H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.